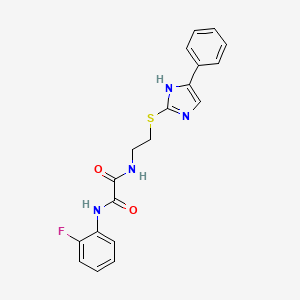

N1-(2-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

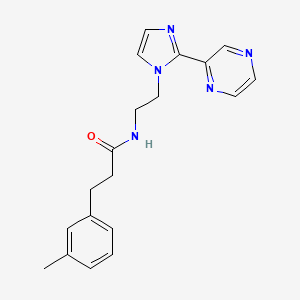

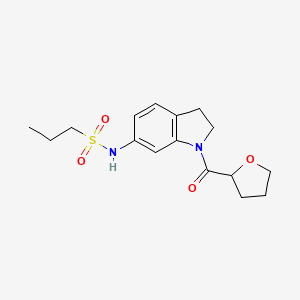

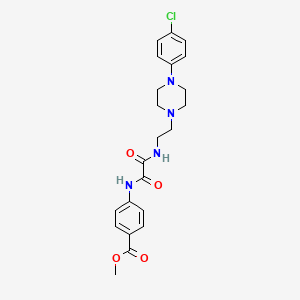

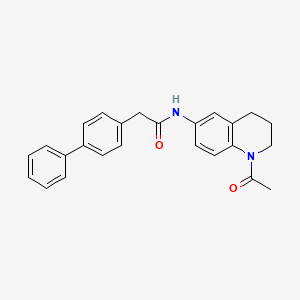

The compound “N1-(2-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide” is an organic compound containing an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The presence of the fluorophenyl and phenyl groups suggests that this compound may have interesting chemical properties.

Aplicaciones Científicas De Investigación

Metabolic Pathways and Drug Metabolism

Compounds with complex structures, including those similar to N1-(2-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide, are often studied for their metabolic pathways. The study by Borel et al. (2011) on LY654322, a growth hormone secretagogue, elucidates the metabolic transformation into an unusual diimidazopyridine metabolite, demonstrating the intricate metabolic pathways these compounds can undergo. This research highlights the importance of understanding the metabolism of therapeutically relevant compounds for drug development and safety assessments (Borel et al., 2011).

Role in Neural Systems and Eating Disorders

The exploration of compounds acting on orexin receptors, like the study conducted by Piccoli et al. (2012), provides insights into the mechanisms underlying compulsive food consumption and potential therapeutic targets for eating disorders. Compounds targeting these receptors can modulate feeding, arousal, stress, and drug abuse, suggesting their potential in treating binge eating and related disorders (Piccoli et al., 2012).

Materials Science and OLED Technology

In materials science, the synthesis and characterization of novel compounds for use in organic light-emitting diodes (OLEDs) represent a significant area of research. Liu et al. (2016) synthesized a new bipolar fluorophore with applications in green and orange-red phosphorescent OLEDs, showcasing the role of innovative organic compounds in developing advanced materials for electronic and photonic applications (Liu et al., 2016).

Mecanismo De Acción

Target of Action

Related compounds have been identified as inhibitors of thekinesin spindle protein (KSP) . KSP plays a crucial role in mitosis and cell division, making it a potential target for cancer treatment .

Mode of Action

If it acts similarly to other ksp inhibitors, it may bind to the protein and prevent its normal function, thereby disrupting cell division .

Biochemical Pathways

Given its potential role as a ksp inhibitor, it may impact themitotic spindle assembly , a critical process in cell division .

Result of Action

If it acts as a ksp inhibitor, it could potentiallyhalt cell division , leading to cell death . This could be particularly effective in rapidly dividing cells, such as cancer cells .

Propiedades

IUPAC Name |

N'-(2-fluorophenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O2S/c20-14-8-4-5-9-15(14)23-18(26)17(25)21-10-11-27-19-22-12-16(24-19)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,21,25)(H,22,24)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWWOXLPSWYBJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2875510.png)

![N-cyclopropyl-4-({5-[(phenylsulfonyl)amino]pyridin-2-yl}oxy)benzamide](/img/structure/B2875512.png)

![N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine](/img/structure/B2875515.png)

![4-(Difluoromethyl)-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2875516.png)

![1-(piperidin-1-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2875518.png)

methanone](/img/structure/B2875520.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-1-cyclohexyltriazole-4-carboxamide;hydrochloride](/img/structure/B2875528.png)